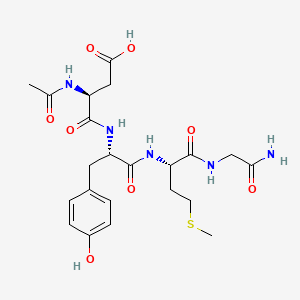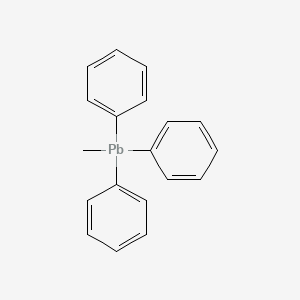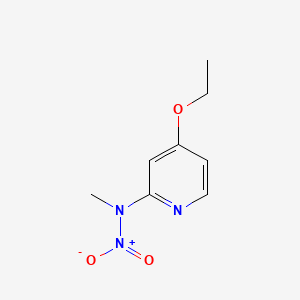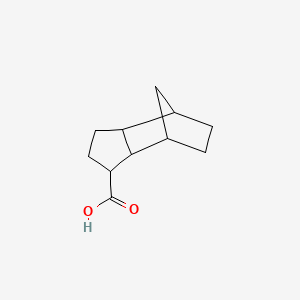
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one is an organic compound with the molecular formula C18H18O2S It is characterized by the presence of a 1,3-oxathiolan ring, which is a five-membered ring containing both oxygen and sulfur atoms The compound also features two phenyl groups and a propyl group attached to the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both phenyl and propyl groups with a sulfur-containing reagent. The reaction conditions often include the use of a solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl and propyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) in solvents like ether or benzene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Diphenyl-2,2-dipropyl-1,3-oxathiolan-5-one:
4,4-Diphenyl-2-methyl-1,3-oxathiolan-5-one: The presence of a methyl group instead of a propyl group alters the compound’s reactivity and interactions with other molecules.
Uniqueness
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one is unique due to its specific arrangement of phenyl and propyl groups on the 1,3-oxathiolan ring. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
31061-70-8 |
|---|---|
Formule moléculaire |
C18H18O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4,4-diphenyl-2-propyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C18H18O2S/c1-2-9-16-20-17(19)18(21-16,14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
Clé InChI |
MDLIGFFCJHLROW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)

![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)


![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)




